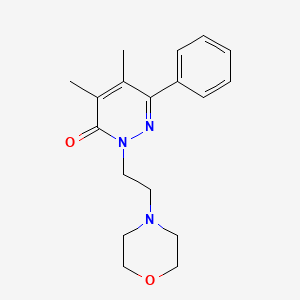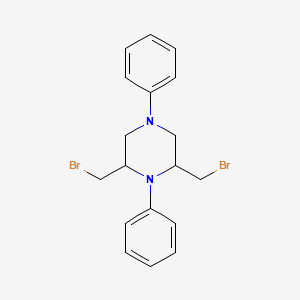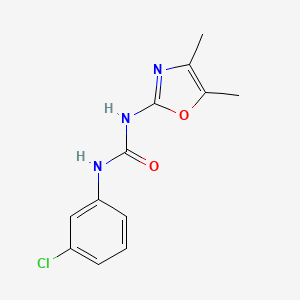
Urea, N-(3-chlorophenyl)-N'-(4,5-dimethyl-2-oxazolyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N-(3-chlorophenyl)-N’-(4,5-dimethyl-2-oxazolyl)- is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring a urea backbone with substituted phenyl and oxazolyl groups, imparts specific chemical and physical properties that make it of interest to researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(3-chlorophenyl)-N’-(4,5-dimethyl-2-oxazolyl)- typically involves the reaction of 3-chloroaniline with 4,5-dimethyl-2-oxazolone in the presence of a suitable coupling agent. Commonly used coupling agents include carbodiimides such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran (THF) under mild conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Urea, N-(3-chlorophenyl)-N’-(4,5-dimethyl-2-oxazolyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols. Substitution reactions would result in the replacement of the chlorine atom with the nucleophile.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Urea, N-(3-chlorophenyl)-N’-(4,5-dimethyl-2-oxazolyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activity. Urea derivatives are known to exhibit various pharmacological properties, including antimicrobial, antifungal, and anticancer activities.
Medicine
In medicine, Urea, N-(3-chlorophenyl)-N’-(4,5-dimethyl-2-oxazolyl)- could be explored as a potential therapeutic agent. Its structure may allow it to interact with specific biological targets, leading to the development of new drugs.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Urea, N-(3-chlorophenyl)-N’-(4,5-dimethyl-2-oxazolyl)- would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazolyl group could play a role in binding to specific sites, while the chlorophenyl group may enhance its stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- Urea, N-(3-chlorophenyl)-N’-(4-methyl-2-oxazolyl)-
- Urea, N-(4-chlorophenyl)-N’-(4,5-dimethyl-2-oxazolyl)-
- Urea, N-(3-bromophenyl)-N’-(4,5-dimethyl-2-oxazolyl)-
Uniqueness
Urea, N-(3-chlorophenyl)-N’-(4,5-dimethyl-2-oxazolyl)- is unique due to the specific substitution pattern on the phenyl and oxazolyl groups. This unique structure can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
35629-58-4 |
|---|---|
Fórmula molecular |
C12H12ClN3O2 |
Peso molecular |
265.69 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-3-(4,5-dimethyl-1,3-oxazol-2-yl)urea |
InChI |
InChI=1S/C12H12ClN3O2/c1-7-8(2)18-12(14-7)16-11(17)15-10-5-3-4-9(13)6-10/h3-6H,1-2H3,(H2,14,15,16,17) |
Clave InChI |
SNLPEUXQHXOSDG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC(=N1)NC(=O)NC2=CC(=CC=C2)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


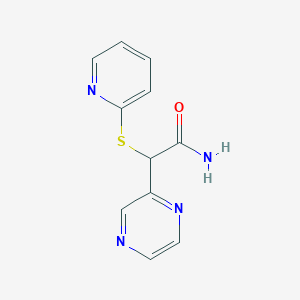
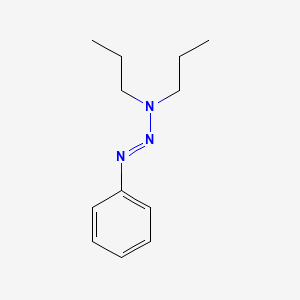
![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-[(phenylamino)methylene]-](/img/structure/B14678944.png)
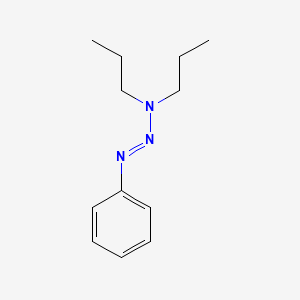

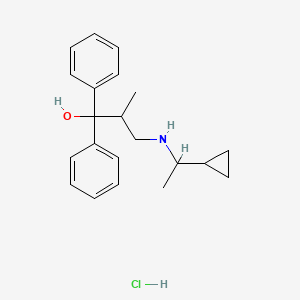

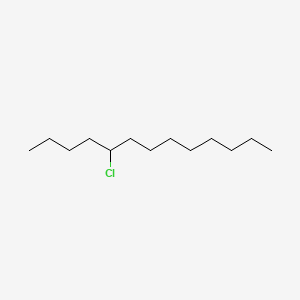
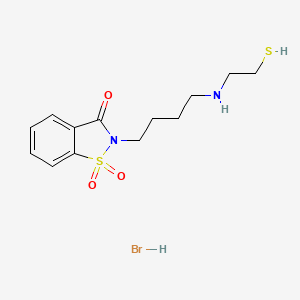
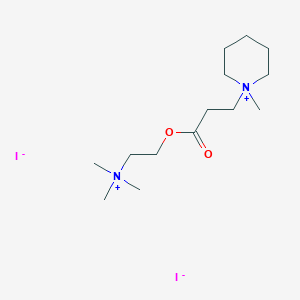
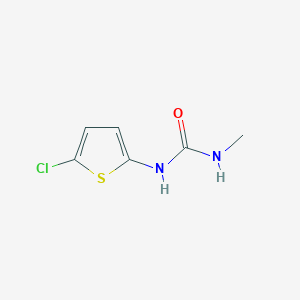
![1-(3-butyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine;methanesulfonic acid](/img/structure/B14679014.png)
